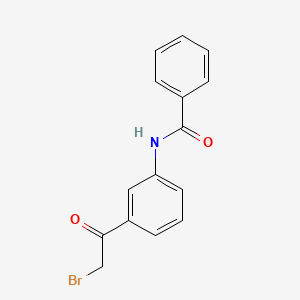

N-(3-Bromoacetyl-phenyl)-benzamide

Description

N-(3-Bromoacetyl-phenyl)-benzamide is a benzamide derivative featuring a bromoacetyl substituent at the 3-position of the phenyl ring. Benzamides are characterized by a benzene ring linked to an amide group, and their biological and chemical properties are heavily influenced by substituents.

Properties

Molecular Formula |

C15H12BrNO2 |

|---|---|

Molecular Weight |

318.16 g/mol |

IUPAC Name |

N-[3-(2-bromoacetyl)phenyl]benzamide |

InChI |

InChI=1S/C15H12BrNO2/c16-10-14(18)12-7-4-8-13(9-12)17-15(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) |

InChI Key |

YTSCJNGLTOKOEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Substituents and Their Impact:

- Bromoacetyl Group: The bromine atom in N-(3-Bromoacetyl-phenyl)-benzamide may facilitate nucleophilic substitution reactions, distinguishing it from analogs with non-halogenated substituents. This group is absent in most cited analogs, making direct comparisons challenging.

- Thiourea Linkages: Compounds like N-(anilinocarbonothioyl)benzamide () replace the acetyl group with a thiourea moiety (C=S), enhancing antioxidant activity via hydrogen bonding and sulfur-based redox interactions .

- Hydroxy and Methoxy Groups : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives () exhibit improved solubility and metal-chelating properties due to hydroxyl groups, which are absent in the bromoacetyl analog .

Table 1: Structural and Functional Group Comparison

Reaction Kinetics and Yields:

- Ultrasonic Irradiation : highlights that ultrasonic methods reduce reaction times by 50–70% compared to conventional refluxing for benzamide derivatives, with yields improving from ~65% to >85% .

- Mannich Reactions : N-(Benzimidazol-1-yl methyl)-benzamide derivatives () are synthesized via Mannich reactions, achieving yields of 75–90% under optimized conditions .

- Challenges with Bromoacetyl Groups : The bromine atom in this compound may require inert atmospheres or low temperatures to prevent undesired side reactions, as seen in brominated analogs (e.g., 3-bromo-N-(thiazol-2-ylsulfamoyl)phenylbenzamide, ) .

Anticancer Activity:

- HDAC Inhibition: N-(2-Aminophenyl)-benzamide derivatives () inhibit histone deacetylase 2 (HDAC2) via hydrogen bonding with Cys156 and His146, achieving docking scores of 76.7–83.7 kcal/mol, surpassing reference compounds like SAHA (42.5 kcal/mol) .

- Melanoma Uptake: Radioiodinated N-(2-diethylaminoethyl)benzamides () show 16–23% ID/g melanoma uptake at 6 hours, attributed to slow urinary excretion and melanin granule association .

Antimicrobial and Antioxidant Activity:

- Antioxidant Efficacy: N-(4-hydroxyphenyl)benzamide derivatives () exhibit 86–87% inhibition of lipid peroxidation, comparable to vitamin E, via phenolic hydroxyl groups .

- Antifungal/Antibacterial Action : Imidazole- and thiazole-linked benzamides (–17) demonstrate MIC values of 2–8 µg/mL against Candida albicans and Staphylococcus aureus .

Spectroscopic Characterization

- FT-IR Peaks : Benzamides with acetyl groups (e.g., this compound) show C=O stretches at 1680–1700 cm⁻¹, while thiourea analogs () exhibit C=S stretches at 1250–1300 cm⁻¹ .

- ¹H NMR Shifts: Aromatic protons in brominated benzamides (e.g., 3-bromo-N-(thiazol-2-ylsulfamoyl)phenylbenzamide) resonate at δ 7.5–8.2 ppm, distinct from non-halogenated analogs (δ 6.8–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.